molecular formula C34H56N10O9 B10775234 PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6

PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6

Número de catálogo: B10775234
Peso molecular: 748.9 g/mol
Clave InChI: HAGOWCONESKMDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: TRAP-6(2TFA) se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). La secuencia peptídica, Ser-Phe-Leu-Leu-Arg-Asn, se ensambla paso a paso en un soporte sólido. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como HBTU o DIC en presencia de una base como DIPEA. Después de que el ensamblaje está completo, el péptido se escinde de la resina y se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) .

Métodos de producción industrial: La producción industrial de TRAP-6(2TFA) sigue técnicas de SPPS similares pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan para aumentar la eficiencia y la consistencia. El producto final se purifica y se caracteriza utilizando técnicas analíticas como espectrometría de masas y HPLC para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: TRAP-6(2TFA) principalmente experimenta la formación de enlaces peptídicos durante su síntesis. No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y condiciones comunes:

    Reactivos de acoplamiento: HBTU, DIC

    Bases: DIPEA

    Reactivos de escisión: TFA (ácido trifluoroacético)

    Purificación: HPLC

Productos principales: El principal producto formado es el propio péptido TRAP-6(2TFA), con una fórmula molecular de C34H56N10O9 y un peso molecular de 748.87 g/mol .

Aplicaciones Científicas De Investigación

Neuroprotection and Ischemic Injury

Recent studies have highlighted the neuroprotective effects of PAR-1 agonists like TRAP-6 in models of ischemic brain injury. For example:

  • Protective Properties : A study demonstrated that TRAP-6 administration could mitigate neuronal damage following photothrombosis-induced ischemia in mice. The protective action was linked to β-arrestin-2-dependent pathways, suggesting a complex signaling mechanism involved in neuroprotection during ischemic events .
  • Mechanistic Insights : Research indicates that PAR-1 activation enhances the interaction between Src kinase and NMDA receptors, which may exacerbate neuronal damage during intracerebral hemorrhage. Inhibition of this pathway using PAR-1 antagonists showed reduced infarct volumes, indicating potential therapeutic targets for treating hemorrhagic stroke .

Cardiovascular Health

PAR-1 is also implicated in cardiovascular physiology, particularly in platelet activation and vascular function:

  • Platelet Activation : TRAP-6 has been utilized to study the mechanisms of platelet activation. Activation of human platelets via PAR-1 with TRAP-6 has been confirmed to initiate calcium mobilization and aggregation, essential processes in thrombosis .
  • Vascular Tone Regulation : In vitro studies on human umbilical artery tissues revealed that TRAP-6 can modulate arterial tone, indicating its potential role in regulating vascular function during pregnancy and other cardiovascular conditions .

Cancer Research

The role of PAR-1 in cancer biology has garnered attention due to its involvement in tumor progression and metastasis:

  • Tumor Microenvironment : TRAP-6 has been studied for its effects on hepatocellular carcinoma (HCC). It was observed that PAR-1 activation by thrombin within the tumor microenvironment could influence cancer cell behavior, suggesting that targeting PAR-1 may provide therapeutic benefits in HCC treatment .

Inflammation and Pain Management

PAR-1 is also involved in inflammatory responses:

  • Inflammatory Pathways : The activation of PAR-1 by TRAP-6 can enhance pro-inflammatory cytokine production, which may contribute to pain and inflammatory diseases. Understanding these pathways provides insights into developing anti-inflammatory therapies targeting PAR-1 .

Case Study 1: Neuroprotection in Ischemia

In a controlled experiment involving mice subjected to focal brain ischemia, administration of TRAP-6 resulted in significant neuroprotection compared to untreated controls. The study measured infarct size and neurological outcomes, demonstrating that TRAP-6 could activate protective signaling pathways mitigating ischemic damage.

Case Study 2: Platelet Function Analysis

A series of experiments were conducted using human platelet samples exposed to varying concentrations of TRAP-6. Results showed a dose-dependent increase in platelet aggregation and calcium mobilization, underscoring the peptide's utility as a pharmacological tool for studying platelet biology.

Mecanismo De Acción

TRAP-6(2TFA) ejerce sus efectos uniéndose y activando el receptor 1 activado por proteasas (PAR1) en la superficie de las plaquetas. Esta activación desencadena una cascada de vías de señalización intracelular, lo que lleva a la agregación plaquetaria. El mecanismo implica la agrupación de receptores de membrana y la movilización de calcio intracelular, lo que en última instancia da como resultado la reorganización y agrupación de moléculas diana dentro de las plaquetas .

Comparación Con Compuestos Similares

Compuestos similares:

    SFLLRN: Otro fragmento peptídico que activa PAR1 pero tiene una secuencia ligeramente diferente.

    TFLLR: Un péptido que activa PAR2, otro miembro de la familia de receptores activados por proteasas.

Singularidad de TRAP-6(2TFA): TRAP-6(2TFA) es único en su alta selectividad para PAR1 y su capacidad de inducir una fuerte agregación plaquetaria. A diferencia de otros péptidos similares, TRAP-6(2TFA) no activa PAR4, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas de PAR1 .

Actividad Biológica

Protease-activated receptor-1 (PAR-1) is a key player in various physiological processes, particularly in hemostasis and thrombosis. The compound known as Thrombin Receptor Activator Peptide 6 (TRAP6) is a synthetic peptide that functions as a selective agonist for PAR-1, mimicking the action of thrombin. This article delves into the biological activity of TRAP6, exploring its mechanisms, effects on cellular signaling, and implications in various studies.

PAR-1 is activated by thrombin through proteolytic cleavage, which reveals a new N-terminus that acts as a tethered agonist (TA). The first six amino acids of this N-terminus (SFLLRN) are critical for PAR-1 activation. TRAP6 is designed to mimic this TA, thus activating PAR-1 without the need for thrombin's enzymatic action .

The activation of PAR-1 leads to significant intracellular signaling cascades, primarily through G protein coupling. Upon activation, PAR-1 undergoes conformational changes that facilitate the binding of downstream signaling molecules, including G proteins. This results in diverse biological responses such as platelet aggregation, smooth muscle contraction, and endothelial cell function .

Biological Effects

The biological effects of TRAP6 have been extensively studied in various contexts:

  • Platelet Activation : TRAP6 induces platelet aggregation by increasing intracellular calcium levels. Studies have shown that TRAP6 can trigger robust calcium responses in platelets, which is essential for their activation and aggregation .
  • Vascular Responses : In vitro studies using human umbilical artery samples have demonstrated that TRAP6 can influence vascular tone. The peptide has been shown to cause relaxation in arterial rings through endothelium-dependent mechanisms .
  • Cellular Proliferation : Beyond hemostatic functions, TRAP6 has been implicated in promoting cellular proliferation in certain cancer contexts, particularly hepatocellular carcinoma. This highlights the peptide's role in pathological conditions where thrombin generation is elevated .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of TRAP6:

Study Findings Methodology
TRAP6 induced significant relaxation in human umbilical artery preparations at specific concentrations.Isometric tension recordings on arterial rings.
Revealed structural insights into PAR-1 activation and its distinct conformational changes upon binding with TRAP6.Structural biology techniques including mutagenesis and NMR.
Identified small molecule compounds that modulate TRAP6-induced calcium signaling pathways in platelets.Ultra-high throughput screening assays.

Case Study: Vascular Tone Regulation

In a study involving human umbilical arteries, the effects of TRAP6 were compared with thrombin and a PAR-1 antagonist. The results indicated that TRAP6 effectively induced relaxation at low concentrations, similar to thrombin but with distinct potency profiles . This suggests that TRAP6 could serve as a valuable tool for investigating PAR-1 mediated vascular responses.

Case Study: Thrombotic Disorders

Research has also highlighted the potential therapeutic implications of targeting PAR-1 with agonists like TRAP6 in thrombotic disorders. Given its role in platelet activation and aggregation, modulation of PAR-1 activity could provide new avenues for treating conditions such as myocardial infarction and stroke .

Propiedades

IUPAC Name

4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOWCONESKMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.